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Compound of Interest

Compound Name: Cabotegravir Sodium

Cat. No.: B8818010

For Immediate Release

[City, State] — November 7, 2025 — This technical guide provides a comprehensive analysis of
the physicochemical characteristics of cabotegravir sodium, a critical active pharmaceutical
ingredient (API) in long-acting HIV treatment and prevention. Tailored for researchers,
scientists, and drug development professionals, this document synthesizes key data to support
the formulation and optimization of advanced drug delivery systems.

Cabotegravir, an integrase strand transfer inhibitor, is characterized by its unique
physicochemical properties that enable its formulation as both a daily oral tablet and a long-
acting injectable nanosuspension.[1] The inherent properties of the cabotegravir free acid,
particularly its low aqueous solubility, are fundamental to the design of the long-acting
injectable formulation.[1] This guide delves into the essential physicochemical parameters of
both cabotegravir free acid and its sodium salt, offering a comparative perspective crucial for
formulation development.

Core Physicochemical Characteristics

The successful development of diverse drug delivery systems for cabotegravir hinges on a
thorough understanding of its fundamental physicochemical properties. These characteristics,
including solubility, pKa, lipophilicity, and solid-state properties, dictate the drug's behavior in
various physiological environments and formulation matrices.

Quantitative Physicochemical Data
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The following tables summarize the key quantitative physicochemical parameters for
cabotegravir and its sodium salt, compiled from various sources.

Table 1: Solubility of Cabotegravir and Cabotegravir Sodium

Compound Medium Solubility
Cabotegravir (Free Acid) Water 6.2 pg/mL
PBS (pH 7.4) 9.5 pg/mL

Aqueous solutions (pH < 9) Practically insoluble[2]

Aqueous solutions (pH > 10) Slightly soluble[2]

Cabotegravir Sodium Water 231.6 pg/mL
PBS (pH 7.4) 312.0 pg/mL
DMSO Soluble[3]

Table 2: Acidity and Lipophilicity of Cabotegravir

Parameter Value Method

pKa (Enolic Acid) 7.8[2] Not Specified

pKa (Carboxamide) 11.1]2] Calculated[2]

logP (Cabotegravir) 1.04 Predicted (Chemaxon)

Table 3: Molecular and Solid-State Properties of Cabotegravir Sodium
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Parameter Value

Molecular Formula C19H16F2N3NaOs[3][4]

Molecular Weight 427.34 g/mol [4]

Appearance White to off-white crystalline powder[2]

Not explicitly available; may not have a sharp

Melting Point ) )
melting point.

Polymorphism of Cabotegravir Sodium

The crystalline form of an API can significantly impact its stability, dissolution rate, and
bioavailability. Cabotegravir sodium is known to exist in different polymorphic forms.

Table 4: Powder X-Ray Diffraction (PXRD) Peaks for Cabotegravir Sodium Polymorphs

Characteristic 2-Theta (°) Reflections (Cu-

Polymorph .
Ka radiation)
54+0.2,128+0.2,13.1+0.2,23.9+£0.2,24.4
Form A
+0.2
6.8+0.2,185+0.2,189+0.2,20.3+0.2, 22.8
Form B

+0.2, 23.7 £ 0.2[2]

Form B has been identified as a thermodynamically stable form at room temperature.[2] The
control of polymorphism is crucial during pharmaceutical processing and storage to ensure
consistent product performance.

Stability Profile

Forced degradation studies have shown that cabotegravir is stable under thermal, photolytic,
and basic conditions. However, degradation is observed under acidic and oxidative stress.

Experimental Methodologies
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The following sections outline the experimental approaches used to characterize the
physicochemical properties of cabotegravir sodium. While complete, step-by-step protocols
are often proprietary, the available information on the methodologies is presented.

Solubility Determination

A standard shake-flask method followed by concentration analysis is a typical approach for
determining equilibrium solubility.

Protocol Outline:

o Sample Preparation: An excess amount of cabotegravir or cabotegravir sodium is added to
a specified volume of the dissolution medium (e.g., water, PBS).

o Equilibration: The resulting suspension is agitated at a constant temperature for a sufficient
period to reach equilibrium.

o Phase Separation: The saturated solution is separated from the undissolved solid by
centrifugation or filtration.

o Concentration Analysis: The concentration of the dissolved drug in the supernatant or filtrate
is determined using a validated analytical method, such as High-Performance Liquid
Chromatography (HPLC). For instance, cabotegravir levels can be measured using an
Agilent 1200 series HPLC system with a diode array detector at a wavelength of 260 nm. A
Zorbax Eclipse XDB C18 column can be used for separation with a mobile phase consisting
of 0.1% trifluoroacetic acid (TFA) in water and 0.1% TFA in acetonitrile.

pKa Determination

The pKa values of a compound are typically determined by potentiometric titration or UV-
spectrophotometry. Although the specific method for cabotegravir's pKa determination is not
detailed in the reviewed literature, a general potentiometric titration protocol is as follows:

Protocol Outline:

o Solution Preparation: A solution of cabotegravir is prepared in a suitable solvent, typically a
mixture of water and an organic co-solvent for poorly soluble compounds.
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¢ Titration: The solution is titrated with a standardized acid or base.

e pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated
pH meter.

o Data Analysis: The pKa is determined from the titration curve, often by identifying the pH at
the half-equivalence point.

Polymorphism Characterization by Powder X-Ray
Diffraction (PXRD)

PXRD is a key technique for identifying and differentiating crystalline forms of a drug
substance.

Protocol Outline:

e Sample Preparation: A small amount of the cabotegravir sodium powder is gently packed
into a sample holder.

» Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu-Ka with a
wavelength of 0.15419 nm) over a specified range of 2-Theta angles.[2]

» Diffractogram Generation: The intensity of the diffracted X-rays is recorded as a function of
the 2-Theta angle, generating a characteristic diffractogram for the specific crystalline form.
The measurements are typically performed at room temperature (20 to 30 °C).[2]

Visualizing Physicochemical Relationships and
Workflows

The following diagrams, generated using Graphviz, illustrate key relationships and processes in
the development of cabotegravir drug delivery systems.
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Caption: Low solubility of cabotegravir free acid drives the nanosuspension formulation for
long-acting injectables.
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Caption: A typical workflow for the screening and characterization of cabotegravir sodium
polymorphs.
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Caption: The influence of pH on the solubility of cabotegravir forms and its implications for drug
delivery.

Conclusion

The physicochemical properties of cabotegravir sodium and its free acid form are pivotal in
the design and development of effective and patient-compliant drug delivery systems for HIV
therapy. The low aqueous solubility of the free acid is a key enabler for the successful
formulation of the long-acting injectable nanosuspension, a game-changer in HIV
management. Conversely, the higher solubility of the sodium salt opens avenues for other
delivery platforms. A thorough understanding and control of these characteristics, including
solid-state form and stability, are paramount for ensuring the quality, safety, and efficacy of
cabotegravir-based medicines. This guide provides a foundational resource for scientists and
researchers dedicated to advancing HIV treatment through innovative drug delivery
technologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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